

An In-depth Technical Guide to 3-(2,6-Dimethylphenoxy)azetidine

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Compound of Interest

Compound Name: 3-(2,6-Dimethylphenoxy)azetidine

Cat. No.: B3240379

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This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological significance of **3-(2,6-Dimethylphenoxy)azetidine**. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Structure and Properties

Structure:

3-(2,6-Dimethylphenoxy)azetidine possesses a core structure consisting of a four-membered azetidine ring linked via an ether bond at the 3-position to a 2,6-dimethylphenyl group. The compound is commonly available as its hydrochloride salt, which enhances its stability and solubility in aqueous media.

Molecular Formula: C₁₁H₁₅NO (free base), C₁₁H₁₆ClNO (hydrochloride salt)^[1]

SMILES: CC1=C(OC2CNC2)C(C)=CC=C1 (free base), CC1=C(OC2CNC2)C(C)=CC=C1.Cl (hydrochloride salt)^[1]

Stereochemistry: The azetidine ring adopts a puckered conformation to alleviate ring strain. The nitrogen atom is a potential stereocenter, and the molecule can exist as enantiomers. The hydrochloride salt forms by protonation of the azetidine nitrogen.^[1]

Table 1: Physicochemical Properties of **3-(2,6-Dimethylphenoxy)azetidine** Hydrochloride

Property	Value	Source
Molecular Weight	213.71 g/mol	[1]
Appearance	White to off-white solid	Inferred from similar compounds
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Soluble in water, DMSO, and methanol	Inferred from similar compounds

Table 2: Spectroscopic Data for **3-(2,6-Dimethylphenoxy)azetidine Hydrochloride**

Spectrum	Key Signals	Source
¹ H NMR	δ 6.85 ppm (s, aromatic protons), δ 2.25 ppm (s, methyl groups), δ 10.2 ppm (broad peak, N-H proton)	[1]
¹³ C NMR	δ 135.8 ppm (quaternary aromatic carbons), δ 70.1 ppm (C-O), δ 55.2 ppm (C-N)	[1]

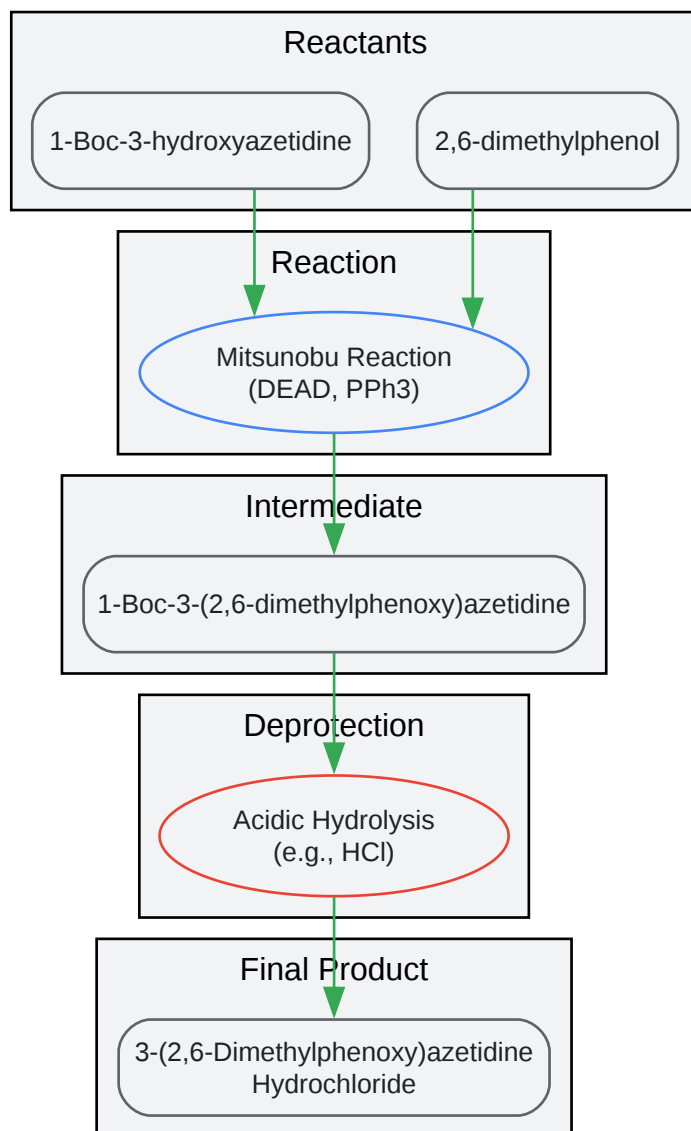
Synthesis

While a specific, detailed experimental protocol for the synthesis of **3-(2,6-Dimethylphenoxy)azetidine** is not readily available in the public domain, a plausible synthetic route can be conceptualized based on established methods for synthesizing 3-aryloxyazetidines. A common strategy involves the nucleophilic substitution of a suitable leaving group on the azetidine ring with a phenoxide.

Conceptual Synthetic Pathway:

A likely synthetic approach would involve the reaction of a protected 3-hydroxyazetidine, such as 1-Boc-3-hydroxyazetidine, with 2,6-dimethylphenol under conditions that promote ether

formation, followed by deprotection of the azetidine nitrogen. One common method for such ether synthesis is the Mitsunobu reaction.



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Caption: Conceptual synthetic pathway for **3-(2,6-Dimethylphenoxy)azetidine** Hydrochloride.

Biological and Pharmacological Properties

Specific pharmacological data for **3-(2,6-Dimethylphenoxy)azetidine** is limited in publicly available literature. However, the azetidine scaffold is a recognized privileged structure in

medicinal chemistry, and its derivatives have been associated with a wide range of biological activities.

General Activities of Azetidine Derivatives:

- **Central Nervous System (CNS) Activity:** The rigid structure of the azetidine ring can be beneficial for designing ligands that target CNS receptors with high specificity.
- **Enzyme Inhibition:** Various azetidine-containing molecules have been developed as potent enzyme inhibitors.
- **Antibacterial and Antifungal Activity:** The azetidine motif is present in some antimicrobial agents.

Potential Mechanism of Action:

The biological activity of **3-(2,6-Dimethylphenoxy)azetidine** would be highly dependent on its three-dimensional structure and its ability to interact with specific biological targets. The 2,6-dimethylphenoxy group will significantly influence the molecule's lipophilicity and steric profile, which are key determinants of its pharmacokinetic and pharmacodynamic properties. Without experimental data, any proposed mechanism of action remains speculative.

Experimental Protocols

Detailed experimental protocols for the synthesis, characterization, and biological evaluation of **3-(2,6-Dimethylphenoxy)azetidine** are not currently available in published literature. The following sections outline general methodologies that would be appropriate for such studies.

General Synthesis Protocol (Conceptual):

- **Reaction Setup:** To a solution of 1-Boc-3-hydroxyazetidine and 2,6-dimethylphenol in a suitable anhydrous solvent (e.g., tetrahydrofuran), triphenylphosphine (PPh_3) would be added.
- **Mitsunobu Reaction:** The reaction mixture would be cooled in an ice bath, and a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in the same solvent

would be added dropwise. The reaction would be allowed to warm to room temperature and stirred until completion, monitored by thin-layer chromatography (TLC).

- **Workup and Purification:** The reaction mixture would be quenched, and the product extracted with an organic solvent. The crude product would be purified by column chromatography to yield 1-Boc-**3-(2,6-dimethylphenoxy)azetidine**.
- **Deprotection:** The purified intermediate would be dissolved in a suitable solvent (e.g., dioxane or methanol) and treated with an excess of hydrochloric acid. The reaction would be stirred until the deprotection is complete (monitored by TLC).
- **Isolation:** The solvent would be removed under reduced pressure, and the resulting solid would be triturated with a suitable solvent (e.g., diethyl ether) to afford **3-(2,6-Dimethylphenoxy)azetidine** hydrochloride.

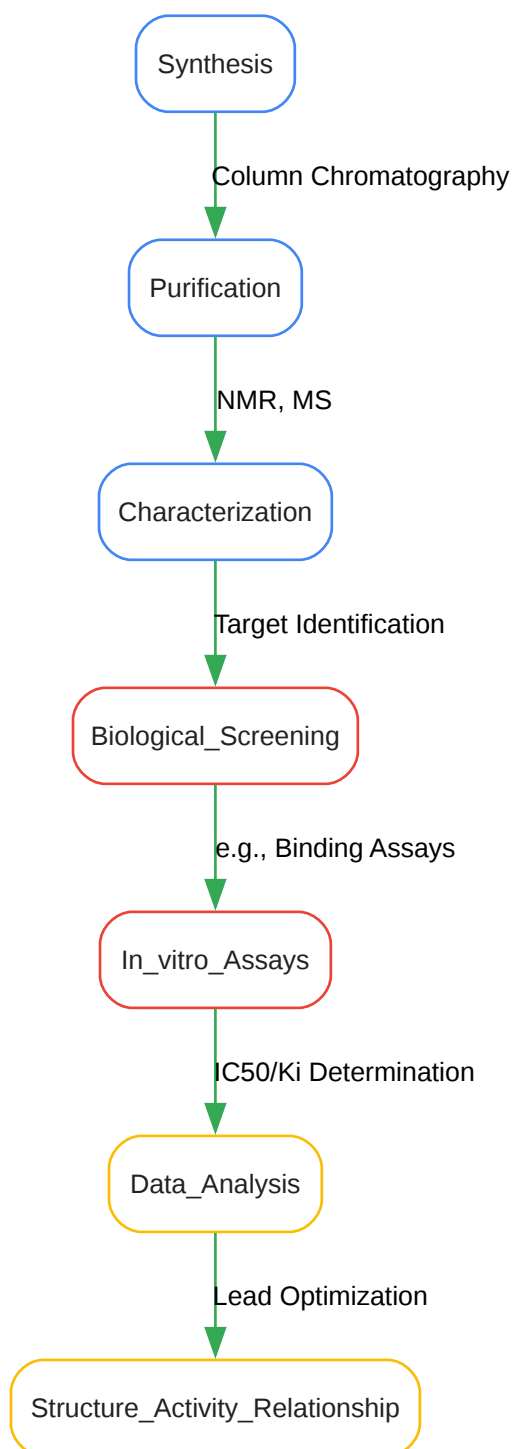
General Characterization Protocol:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR spectra would be recorded on a high-field spectrometer using a suitable deuterated solvent (e.g., DMSO- d_6 or D_2O).
- **Mass Spectrometry (MS):** High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition of the synthesized compound.
- **Melting Point:** The melting point of the crystalline solid would be determined using a standard melting point apparatus.

General Biological Evaluation Protocol (Example: Receptor Binding Assay):

- **Target Selection:** Based on computational modeling or screening against a panel of receptors, a specific biological target would be chosen.
- **Assay Preparation:** A cell line or membrane preparation expressing the target receptor would be prepared. A radiolabeled or fluorescently labeled ligand known to bind to the target would be used.

- Competition Binding: The ability of **3-(2,6-Dimethylphenoxy)azetidine** to displace the labeled ligand from the receptor would be measured over a range of concentrations.
- Data Analysis: The data would be analyzed to determine the half-maximal inhibitory concentration (IC_{50}) or the inhibitor constant (K_i), which are measures of the compound's binding affinity for the target.



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Caption: General experimental workflow for the synthesis and evaluation of new chemical entities.

Conclusion

3-(2,6-Dimethylphenoxy)azetidine is a small molecule with potential for applications in medicinal chemistry. While specific data on its properties and biological activity are scarce, its structural features suggest that it could be a valuable building block for the development of novel therapeutic agents. Further research is required to fully elucidate its synthesis, physicochemical properties, and pharmacological profile.

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References

- 1. chembk.com [chembk.com]
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